molecular formula C15H20O B14255429 (1-Ethoxy-3-methyl-4-methylidenecyclopentyl)benzene CAS No. 406946-49-4

(1-Ethoxy-3-methyl-4-methylidenecyclopentyl)benzene

Cat. No.: B14255429
CAS No.: 406946-49-4
M. Wt: 216.32 g/mol
InChI Key: ABYZKONOJXHLRX-UHFFFAOYSA-N
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Description

(1-Ethoxy-3-methyl-4-methylidenecyclopentyl)benzene is an organic compound with a complex structure that includes a benzene ring, an ethoxy group, and a cyclopentyl ring with methyl and methylidene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethoxy-3-methyl-4-methylidenecyclopentyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the ethoxy and methylidenecyclopentyl groups with the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(1-Ethoxy-3-methyl-4-methylidenecyclopentyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methylidene group to a methyl group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Methyl-substituted cyclopentylbenzene.

    Substitution: Brominated or sulfonated derivatives of the compound.

Scientific Research Applications

(1-Ethoxy-3-methyl-4-methylidenecyclopentyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Ethoxy-3-methyl-4-methylidenecyclopentyl)benzene involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as electrophilic aromatic substitution, which can alter its structure and reactivity. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Ethoxy-3-methyl-4-methylidenecyclopentyl)benzene is unique due to the presence of the cyclopentyl ring with methyl and methylidene substituents, which imparts distinct chemical and physical properties compared to simpler benzene derivatives.

Properties

CAS No.

406946-49-4

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

(1-ethoxy-3-methyl-4-methylidenecyclopentyl)benzene

InChI

InChI=1S/C15H20O/c1-4-16-15(10-12(2)13(3)11-15)14-8-6-5-7-9-14/h5-9,13H,2,4,10-11H2,1,3H3

InChI Key

ABYZKONOJXHLRX-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CC(C(=C)C1)C)C2=CC=CC=C2

Origin of Product

United States

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